Home > Products > Screening Compounds P6289 > Pergolide mesylate
Pergolide mesylate - 66104-23-2

Pergolide mesylate

Catalog Number: EVT-278915
CAS Number: 66104-23-2
Molecular Formula: C20H30N2O3S2
Molecular Weight: 410.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pergolide mesylate is a methanesulfonate salt obtained from pergolide by mixing eqimolar amount of pergolide and methanesulfonic acid. A dopamine D2 receptor agonist which also has D1 and D2 agonist properties, it is used in the management of Parkinson's disease, although it was withdrawn from the U.S. and Canadian markets in 2007 due to an increased risk of cardiac valve dysfunction. It has a role as an antiparkinson drug, a dopamine agonist and a geroprotector. It contains a pergolide(1+).
Pergolide Mesylate is a semi-synthetic ergot derivative and a dopamine agonist with antiparkinson property. Pergolide mesylate binds to and activates dopamine receptor subtypes D1 and D2, resulting in prolactin secretion inhibition, transient increase in serum concentration of growth hormone, and decrease in serum concentration of luteinizing hormone. Direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system, may account for this agent's antiparkinson activity.
A long-acting dopamine agonist which has been used to treat PARKINSON DISEASE and HYPERPROLACTINEMIA but withdrawn from some markets due to potential for HEART VALVE DISEASES.
See also: Pergolide (has active moiety).

Pergolide Sulfoxide

  • Compound Description: Pergolide sulfoxide is a metabolite of pergolide mesylate identified in plasma samples from rats and monkeys after oral administration of pergolide mesylate. [] It is a major metabolite found in both plasma and urine. []
  • Relevance: Pergolide sulfoxide is a direct metabolite of pergolide mesylate, differing by the presence of an oxygen atom bonded to the sulfur in the thiomethylene group of the pergolide structure. [] This structural modification likely arises from metabolic oxidation of pergolide mesylate within the body.

Pergolide Sulfone

  • Compound Description: Pergolide sulfone is another metabolite of pergolide mesylate. [] It was identified as a major radioactive spot in the liver and as a major metabolite in the lung of rats after oral administration of ¹⁴C-Pergolide Mesylate. []
  • Relevance: Pergolide sulfone is structurally related to pergolide mesylate through the addition of two oxygen atoms to the sulfur in the thiomethylene group, indicating a further metabolic oxidation step from pergolide sulfoxide. []

8β-[(Methylthio)methyl]-ergoline

  • Compound Description: 8β-[(Methylthio)methyl]-ergoline is a precursor compound used in the synthesis of pergolide mesylate. []
  • Relevance: This compound shares the core ergoline structure with pergolide mesylate, lacking only the 6-propyl substituent. [] It highlights a key intermediate in the synthetic pathway of pergolide mesylate.

8β-Mesyloxy-6-propylergoline

  • Compound Description: 8β-Mesyloxy-6-propylergoline is another precursor used in an alternative synthetic pathway for pergolide mesylate. []
  • Relevance: This compound is structurally similar to pergolide mesylate, with a mesyloxy group (methanesulfonate) substituting the thiomethylene group at the 8β position. [] It demonstrates a different synthetic route to achieve the final pergolide mesylate structure.

8β-Carboxy-6-propylergoline-¹⁴C

  • Compound Description: 8β-Carboxy-6-propylergoline-¹⁴C is a radiolabelled intermediate synthesized during the production of ¹⁴C-pergolide mesylate labelled at the 17-position. []
  • Relevance: This compound is structurally analogous to pergolide mesylate, with a carboxylic acid group replacing the thiomethylene group at the 8β position and a ¹⁴C atom incorporated into the structure. [] It is a key intermediate for studying the metabolic fate of pergolide mesylate.

Levodopa

  • Compound Description: Levodopa (L-DOPA) is a medication commonly used in the treatment of Parkinson’s disease. [, , , , , , , ] It is often used in conjunction with pergolide mesylate to enhance therapeutic effects. [, , , , , ]
  • Relevance: While not structurally similar to pergolide mesylate, levodopa plays a crucial role in combination therapies for Parkinson’s disease. [, , , , , , , ] Studies have investigated the efficacy and safety of combining these two drugs.

Bromocriptine

  • Compound Description: Bromocriptine is another dopamine agonist used in the treatment of hyperprolactinemia. [, , ] Some patients who experience adverse effects with bromocriptine may tolerate pergolide mesylate better. [, ]
  • Relevance: Bromocriptine shares a similar therapeutic application with pergolide mesylate, particularly in treating hyperprolactinemia. [, , ] The comparison between the two drugs highlights pergolide mesylate as a potentially better-tolerated alternative for some patients.

Cabergoline

  • Compound Description: Cabergoline is a newer dopamine agonist, also used for treating hyperprolactinemia and macroprolactinomas. [] It is generally well-tolerated and considered a first-line treatment option for these conditions. []
  • Relevance: Similar to bromocriptine, cabergoline serves as a point of comparison for pergolide mesylate in treating hyperprolactinemia and macroprolactinomas. [] While cabergoline might be preferred as initial therapy in some cases, pergolide mesylate presents a viable alternative based on its efficacy and long-term treatment outcomes.

(+/-)-trans-6-n-Propyl-9-oxaergoline

  • Compound Description: This compound is a synthetic derivative of ergoline belonging to the (+/-)-hexahydro-7H-indolo[3,4-gh][1,4]benzoxazine class, also known as trans-9-oxaergolines. [] It exhibits central dopamine agonist properties, similar to pergolide mesylate. []
  • Relevance: (+/-)-trans-6-n-Propyl-9-oxaergoline shares a structural resemblance to pergolide mesylate and exhibits comparable potency in various pharmacological assays, including dopamine receptor binding and prolactin inhibition. [] This similarity suggests that exploring this class of compounds could lead to the discovery of novel dopamine agonists with potentially improved therapeutic profiles.

Quipazine

  • Compound Description: Quipazine is an agonist at 5-hydroxytryptamine receptors. [] It was used in a study investigating the mechanism of tolerance development to pergolide-induced corticosterone elevation in rats. []
  • Relevance: While not structurally related to pergolide mesylate, quipazine serves as a pharmacological tool for understanding the specific receptor systems involved in the hormonal effects of pergolide mesylate. [] By comparing the response to quipazine in pergolide-pretreated rats, researchers can gain insights into the potential development of receptor subsensitivity after repeated pergolide administration.
Overview

Pergolide mesylate is a synthetic compound primarily used in the treatment of Parkinson's disease and other neurological disorders. It acts as a dopamine receptor agonist, specifically targeting the D2 subtype of dopamine receptors. This compound has gained attention due to its efficacy in managing symptoms associated with Parkinson's disease, particularly in patients who experience motor fluctuations.

Source and Classification

Pergolide mesylate is classified as a dopamine agonist and belongs to the category of ergoline derivatives. It is derived from the natural product lysergic acid and is chemically related to other ergoline compounds. The mesylate salt form enhances its solubility and bioavailability, making it suitable for therapeutic applications.

Synthesis Analysis

The synthesis of pergolide mesylate involves several methods, with a focus on high-yield processes that minimize environmental impact. One notable method includes the demethylation of dihydroelymoclavine through von Braun cleavage, which serves as an initial step in producing pergolide.

Technical Details

  1. Starting Materials: Dihydroelymoclavine is commonly used as the precursor.
  2. Reagents: Methanol is often employed in various volumes (typically 10-25) during synthesis to facilitate reactions.
  3. Conditions: The reaction conditions may include controlled temperature and humidity to ensure optimal yields.

A practical industrial synthesis has been developed that emphasizes high yield and purity while reducing environmental waste .

Molecular Structure Analysis

The molecular structure of pergolide mesylate can be described by its chemical formula C19H24N2O2SC_{19}H_{24}N_2O_2S. The compound features a complex structure typical of ergoline derivatives, characterized by a bicyclic system containing nitrogen atoms.

Data

  • Molecular Weight: Approximately 344.47 g/mol
  • Structural Features: The structure includes multiple chiral centers, contributing to its pharmacological activity.
Chemical Reactions Analysis

Pergolide mesylate undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  1. Demethylation: This reaction is critical in synthesizing pergolide from dihydroelymoclavine.
  2. Salt Formation: The conversion of pergolide base to pergolide mesylate involves the reaction with methanesulfonic acid, enhancing solubility.

Technical Details

The reactions are typically conducted under controlled conditions to ensure high yields and minimize by-products. Monitoring techniques such as chromatography are often employed to assess reaction progress and purity.

Mechanism of Action

Pergolide mesylate exerts its therapeutic effects primarily through agonistic activity at dopamine receptors, particularly the D2 subtype.

Process and Data

  • Dopamine Receptor Activation: By binding to dopamine receptors, pergolide mimics the action of endogenous dopamine, which is deficient in Parkinson's disease patients.
  • Neuroprotective Effects: Studies have indicated that pergolide may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pergolide mesylate typically appears as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with concentrations exceeding 10 mM.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Applications

Pergolide mesylate has several scientific uses beyond its primary application in treating Parkinson's disease:

  1. Research Tool: Used in studies investigating dopamine receptor function and neurodegenerative processes.
  2. Neuroprotection Studies: Investigated for its potential protective effects against neurotoxicity induced by various agents .
  3. Animal Models: Employed in preclinical studies to assess behavioral effects related to food intake and body weight regulation .

Properties

CAS Number

66104-23-2

Product Name

Pergolide mesylate

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid

Molecular Formula

C20H30N2O3S2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1

InChI Key

UWCVGPLTGZWHGS-ZORIOUSZSA-N

SMILES

CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)[O-]

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Celance
LY-127,809
LY-127809
LY127,809
LY127809
Mesylate, Pergolide
Parkotil
Pergolide
Pergolide Mesylate
Permax
Pharken

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.